Cas no 156080-95-4 (methyl 2-(2-phenylethyl)aminoacetate)

Methyl 2-(2-phenylethyl)aminoacetate is a versatile ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a phenylethylamine moiety with a methyl ester functional group, enabling reactivity in amidation, hydrolysis, and condensation reactions. The compound is valued for its role in constructing bioactive molecules, particularly in peptidomimetics and neurotransmitter analogs. Its ester group enhances solubility in organic solvents, facilitating purification and downstream modifications. The phenylethylamine component contributes to potential pharmacological activity, making it useful in medicinal chemistry research. Storage under inert conditions is recommended to maintain stability. The product is typically supplied with high purity, ensuring reproducibility in synthetic applications.
methyl 2-(2-phenylethyl)aminoacetate structure
156080-95-4 structure
商品名:methyl 2-(2-phenylethyl)aminoacetate
CAS番号:156080-95-4
MF:C11H15NO2
メガワット:193.242303133011
CID:1332383
PubChem ID:22991956

methyl 2-(2-phenylethyl)aminoacetate 化学的及び物理的性質

名前と識別子

    • Glycine, N-(2-phenylethyl)-, methyl ester
    • Methyl 2-(phenethylamino)acetate
    • methyl 2-(2-phenylethyl)aminoacetate
    • インチ: 1S/C11H15NO2/c1-14-11(13)9-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
    • InChIKey: FBIPTCVAYJYXEB-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)CNCCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 193.11
  • どういたいしつりょう: 193.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3A^2

methyl 2-(2-phenylethyl)aminoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127305-0.5g
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95%
0.5g
$524.0 2023-06-08
Enamine
EN300-127305-0.1g
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95%
0.1g
$232.0 2023-06-08
Enamine
EN300-127305-0.05g
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95%
0.05g
$155.0 2023-06-08
Enamine
EN300-127305-10.0g
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95%
10g
$2884.0 2023-06-08
1PlusChem
1P01A5G2-250mg
methyl 2-(phenethylamino)acetate
156080-95-4 95%
250mg
$465.00 2025-03-04
1PlusChem
1P01A5G2-5g
methyl 2-(phenethylamino)acetate
156080-95-4 95%
5g
$2466.00 2024-06-20
Enamine
EN300-127305-100mg
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95.0%
100mg
$232.0 2023-10-02
Enamine
EN300-127305-500mg
methyl 2-[(2-phenylethyl)amino]acetate
156080-95-4 95.0%
500mg
$524.0 2023-10-02
Aaron
AR01A5OE-250mg
methyl 2-(phenethylamino)acetate
156080-95-4 95%
250mg
$481.00 2025-02-09
Aaron
AR01A5OE-500mg
methyl 2-(phenethylamino)acetate
156080-95-4 95%
500mg
$746.00 2025-02-09

methyl 2-(2-phenylethyl)aminoacetate 関連文献

methyl 2-(2-phenylethyl)aminoacetateに関する追加情報

Comprehensive Overview of Methyl 2-(2-Phenylethyl)aminoacetate (CAS No. 156080-95-4): Properties, Applications, and Industry Insights

Methyl 2-(2-phenylethyl)aminoacetate, identified by its CAS number 156080-95-4, is a specialized organic compound with a growing presence in pharmaceutical and fine chemical research. This ester derivative combines a phenylethylamine backbone with a methyl acetate functional group, making it a versatile intermediate for synthetic applications. Its molecular structure (C11H15NO2) features a polar ester group and an aromatic phenyl ring, contributing to its solubility in organic solvents and potential bioactivity.

Recent studies highlight the compound’s relevance in peptide mimetics and drug delivery systems, aligning with the pharmaceutical industry’s focus on precision medicine. Researchers are exploring its role as a building block for prodrugs, particularly in enhancing the bioavailability of active pharmaceutical ingredients (APIs). The phenylethylamine moiety also suggests potential neurological applications, though further clinical validation is required.

From a synthetic chemistry perspective, methyl 2-(2-phenylethyl)aminoacetate is synthesized via esterification reactions under controlled conditions. Its stability under acidic environments makes it suitable for catalyzed coupling reactions, a topic frequently searched in AI-driven chemical synthesis platforms. Industry forums often discuss its green chemistry potential, with inquiries about solvent-free synthesis methods gaining traction.

Analytical characterization of this compound typically involves HPLC, GC-MS, and NMR spectroscopy, addressing common user queries about purity verification. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols (e.g., ventilation, PPE) are recommended. Its low ecotoxicity profile aligns with the sustainable chemistry trends dominating 2024 search algorithms.

Market analysts note rising demand for custom synthesis of 156080-95-4, driven by niche applications in flavor/fragrance and cosmetic formulations. The compound’s mild odor and compatibility with lipid matrices make it a candidate for encapsulation technologies. Patent filings increasingly reference derivatives of this ester, particularly in controlled-release systems—a hot topic in pharmaceutical SEO.

For researchers optimizing structure-activity relationships (SAR), the methyl 2-(2-phenylethyl)aminoacetate scaffold offers modularity for N-alkylation or hydrolysis modifications. Computational chemistry studies (e.g., molecular docking) suggest affinity for G-protein-coupled receptors, though these findings require empirical confirmation. Such intersections of cheminformatics and experimental data are frequently queried in academic search engines.

Storage recommendations emphasize protection from moisture and prolonged light exposure, with stability data indicating a shelf life of ≥24 months at -20°C. Supply chain transparency is critical, as evidenced by blockchain-tracked chemicals becoming a trending search term among procurement specialists.

In conclusion, CAS 156080-95-4 exemplifies how targeted molecular design meets industrial needs. Its dual functionality as a hydrogen bond acceptor/donor positions it uniquely for multi-step syntheses, while its compliance with REACH and FDA inactive ingredient guidelines ensures regulatory viability. As AI-assisted compound discovery accelerates, this ester’s role in high-throughput screening libraries is likely to expand.

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